molecular formula C17H16F6N2O3 B2541693 N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 2418693-64-6

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2541693
CAS No.: 2418693-64-6
M. Wt: 410.316
InChI Key: ZIKPOSHYDLWSGS-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a cyano group, and two trifluoroethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the 1-cyano-2,2-dimethylcyclopropyl intermediate. This can be achieved through a cyclopropanation reaction using suitable reagents such as diazo compounds and metal catalysts.

    Introduction of Trifluoroethoxy Groups: The next step involves the introduction of the trifluoroethoxy groups onto the benzene ring. This can be accomplished through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the cyclopropyl intermediate with the benzamide core. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-dimethoxybenzamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-dichlorobenzamide

Uniqueness

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-3,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O3/c1-14(2)6-15(14,7-24)25-13(26)10-3-11(27-8-16(18,19)20)5-12(4-10)28-9-17(21,22)23/h3-5H,6,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKPOSHYDLWSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)C2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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